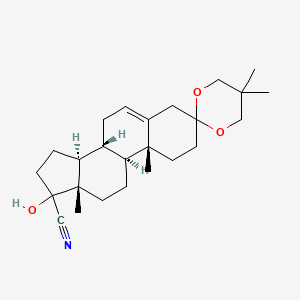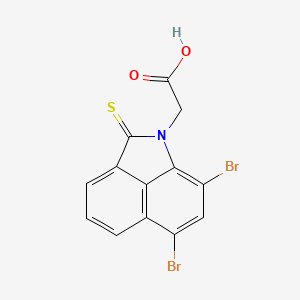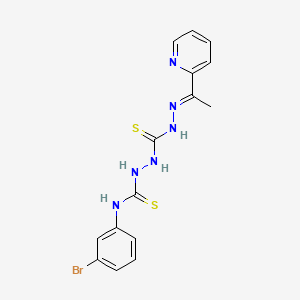
Carbonothioic dihydrazide, N''-(((3-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Dihidrazida de carbonotioico, N’‘-(((3-bromofenil)amino)tioxometil)-N’‘’-((1E)-1-(2-piridinil)etilidén)- es un compuesto orgánico complejo que presenta una combinación de grupos funcionales aromáticos, tioamida e hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Dihidrazida de carbonotioico, N’‘-(((3-bromofenil)amino)tioxometil)-N’‘’-((1E)-1-(2-piridinil)etilidén)- normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del grupo tioamida: Esto se puede lograr haciendo reaccionar una amina primaria con disulfuro de carbono en presencia de una base.
Introducción del grupo hidrazida: Este paso implica la reacción del intermedio de tioamida con hidrato de hidrazina.
Acoplamiento con los grupos bromofenil y piridinil: El paso final implica el acoplamiento del intermedio con 3-bromofenilamina y 2-piridinocarboxaldehído en condiciones apropiadas, como el reflujo en etanol.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, la selección de alto rendimiento de las condiciones de reacción y las técnicas de purificación, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La Dihidrazida de carbonotioico, N’‘-(((3-bromofenil)amino)tioxometil)-N’‘’-((1E)-1-(2-piridinil)etilidén)- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioamida en un tiol o una amina.
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Nucleófilos: Metóxido de sodio (NaOMe), terc-butóxido de potasio (KOtBu).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio versátil en la síntesis orgánica.
Biología y medicina
En biología y medicina, los derivados de este compuesto pueden exhibir actividad biológica, como propiedades antimicrobianas o anticancerígenas. La investigación sobre su mecanismo de acción y posibles aplicaciones terapéuticas está en curso.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Dihidrazida de carbonotioico, N’‘-(((3-bromofenil)amino)tioxometil)-N’‘’-((1E)-1-(2-piridinil)etilidén)- implica interacciones con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores o ácidos nucleicos. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, coordinarse con iones metálicos o sufrir reacciones redox, modulando así las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Tiosemicarbazidas: Compuestos con grupos tioamida e hidrazida similares.
Bases de Schiff: Compuestos con grupos funcionales imina (C=N) similares.
Aminas aromáticas: Compuestos con grupos de amina aromática similares.
Singularidad
Lo que distingue a Dihidrazida de carbonotioico, N’‘-(((3-bromofenil)amino)tioxometil)-N’‘’-((1E)-1-(2-piridinil)etilidén)- es su combinación de grupos funcionales, que confieren una reactividad química única y una potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
127142-48-7 |
|---|---|
Fórmula molecular |
C15H15BrN6S2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15BrN6S2/c1-10(13-7-2-3-8-17-13)19-21-15(24)22-20-14(23)18-12-6-4-5-11(16)9-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
Clave InChI |
PZIVDWOJSCWYIB-VXLYETTFSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC1=CC(=CC=C1)Br)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC1=CC(=CC=C1)Br)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


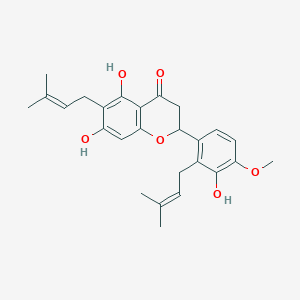



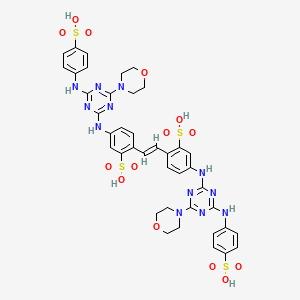


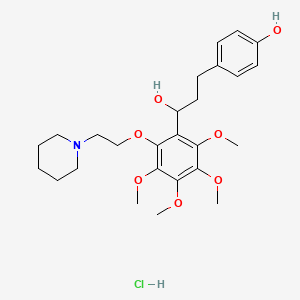

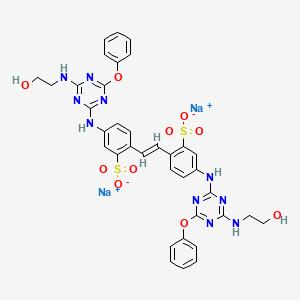
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)

